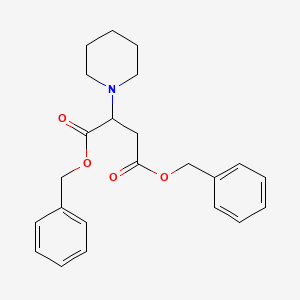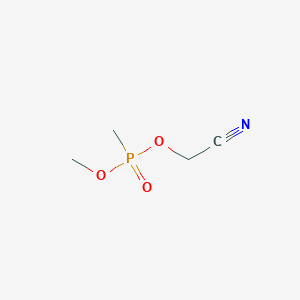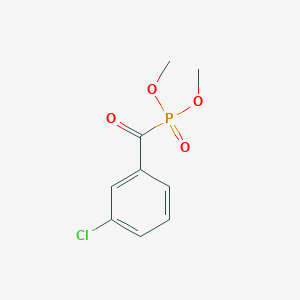![molecular formula C10H12 B14608536 Tetracyclo[4.4.0.0~2,9~.0~5,8~]dec-3-ene CAS No. 59275-46-6](/img/structure/B14608536.png)
Tetracyclo[4.4.0.0~2,9~.0~5,8~]dec-3-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetracyclo[4.4.0.0~2,9~.0~5,8~]dec-3-ene is a polycyclic hydrocarbon with the molecular formula C10H12. This compound is characterized by its unique structure, which includes multiple fused rings. The compound’s structure is often represented using the SMILES notation C1C2C3CC4C1C2C=CC34 . It is a fascinating molecule due to its complex ring system and the potential for various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Tetracyclo[4.4.0.0~2,9~.0~5,8~]dec-3-ene can be achieved through several methods. One common approach involves the Diels-Alder reaction, where a diene and a dienophile react to form the polycyclic structure. For instance, the reaction between duroquinone and trans, trans-hexa-2,4-diene can yield derivatives of this compound . The reaction conditions typically involve irradiation or heating to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions, using catalysts to increase yield, and employing purification techniques such as distillation or chromatography to isolate the compound.
Análisis De Reacciones Químicas
Types of Reactions
Tetracyclo[4.4.0.0~2,9~.0~5,8~]dec-3-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can lead to the formation of less complex hydrocarbons.
Substitution: The compound can undergo substitution reactions where one or more hydrogen atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromic acid for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve halogens or other electrophiles under appropriate conditions.
Major Products
The major products formed from these reactions vary. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction typically yields simpler hydrocarbons. Substitution reactions can produce a wide range of derivatives depending on the substituents introduced.
Aplicaciones Científicas De Investigación
Tetracyclo[4.4.0.0~2,9~.0~5,8~]dec-3-ene has several applications in scientific research:
Chemistry: It is used as a model compound to study the behavior of polycyclic hydrocarbons and their reactions.
Biology: The compound’s derivatives may be explored for potential biological activity.
Medicine: Research into its derivatives could lead to the development of new pharmaceuticals.
Industry: The compound can be used in the synthesis of advanced materials and polymers.
Mecanismo De Acción
The mechanism of action of Tetracyclo[4.4.0.0~2,9~.0~5,8~]dec-3-ene involves its interaction with various molecular targets. The compound’s unique structure allows it to participate in a range of chemical reactions, which can be exploited in different applications. For instance, its ability to undergo Diels-Alder reactions makes it valuable in synthetic organic chemistry .
Comparación Con Compuestos Similares
Similar Compounds
Tetracyclo[5.3.0.0(2,6).0(3,10)]deca-4,8-diene: Another polycyclic hydrocarbon with a similar ring structure.
3,3,6,6,9,9-Hexamethyltetracyclo[6.1.0.0(2,4).0(5,7)]nonane: A compound with a more complex structure and additional methyl groups.
Tetracyclo[6.3.2.0(2,5).0(1,8)]tridecan-9-ol, 4,4-dimethyl-: A polycyclic alcohol with a different ring system.
Uniqueness
Tetracyclo[4.4.0.0~2,9~.0~5,8~]dec-3-ene is unique due to its specific ring structure and the types of reactions it can undergo. Its ability to participate in Diels-Alder reactions and other transformations makes it a valuable compound in synthetic organic chemistry.
Propiedades
Número CAS |
59275-46-6 |
|---|---|
Fórmula molecular |
C10H12 |
Peso molecular |
132.20 g/mol |
Nombre IUPAC |
tetracyclo[4.4.0.02,9.05,8]dec-3-ene |
InChI |
InChI=1S/C10H12/c1-2-6-9-4-10(6)8-3-7(9)5(1)8/h1-2,5-10H,3-4H2 |
Clave InChI |
HCMMROKXBRKPOD-UHFFFAOYSA-N |
SMILES canónico |
C1C2C3CC4C1C2C=CC34 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1,1'-{(1,2-Dioxoethane-1,2-diyl)bis[(4,1-phenylene)oxy-4,1-phenylene]}bis(phenylethane-1,2-dione)](/img/structure/B14608481.png)
![Benzo[g]pteridine-2,4(3H,10H)-dione, 10-ethyl-3-methyl-](/img/structure/B14608489.png)
![3-Chloro-2-[(4-chlorophenyl)sulfanyl]propan-1-ol](/img/structure/B14608490.png)
![3-Hexyl-4,7-dihydrocyclopenta[c]pyran-1(3H)-one](/img/structure/B14608505.png)
![Oxo(phenyl)bis[2-(phenylethynyl)phenyl]-lambda~5~-phosphane](/img/structure/B14608516.png)


![2-{(1S,2S)-2-[17-(1,3-Dioxolan-2-yl)heptadecyl]cyclopropyl}ethan-1-ol](/img/structure/B14608529.png)

![4-(2,3,7,12-tetrahydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoic acid](/img/structure/B14608532.png)


![2-[(E)-(1-Anilino-2,2,2-trifluoroethylidene)amino]benzoic acid](/img/structure/B14608551.png)
